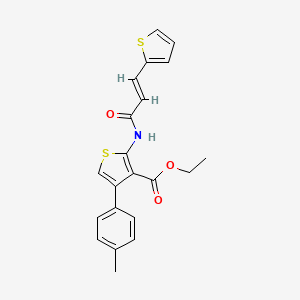

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate

Description

The compound "(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate" is a thiophene-based derivative featuring an ethyl ester moiety at position 3, a p-tolyl (4-methylphenyl) group at position 4, and an (E)-configured acrylamido linker substituted with a thiophen-2-yl group at position 2. The E-configuration of the acrylamido group ensures a planar, conjugated system, which may enhance electronic interactions and influence biological activity.

Properties

IUPAC Name |

ethyl 4-(4-methylphenyl)-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S2/c1-3-25-21(24)19-17(15-8-6-14(2)7-9-15)13-27-20(19)22-18(23)11-10-16-5-4-12-26-16/h4-13H,3H2,1-2H3,(H,22,23)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOVEEWLTDVERM-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Acrylamide Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with ethylamine to form the corresponding amide.

Acrylation: The amide is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide intermediate.

Coupling Reaction: The acrylamide intermediate is then coupled with 4-(p-tolyl)thiophene-3-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Moiety

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative.

Reagents/Conditions :

-

Acidic hydrolysis : 6M HCl, reflux (4–6 hours)

-

Alkaline hydrolysis : 10% NaOH, ethanol/water (1:1), reflux (3–5 hours)

Product :

(E)-2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylic acid

Mechanism :

Nucleophilic acyl substitution, with water acting as the nucleophile under acidic conditions or hydroxide ions in alkaline media .

Reduction of the Acrylamido Double Bond

The α,β-unsaturated acrylamido group is susceptible to reduction, yielding a saturated amide.

Reagents/Conditions :

-

Catalytic hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, 25°C (12 hours)

-

Chemical reduction : NaBH₄/CoCl₂ system, THF, 0°C → RT (6 hours)

Product :

Ethyl 2-(3-(thiophen-2-yl)propanamido)-4-(p-tolyl)thiophene-3-carboxylate

Selectivity :

Catalytic hydrogenation preserves stereochemistry, while borohydride systems may induce partial epimerization .

Oxidation Reactions

The thiophene ring and p-tolyl group participate in oxidation under controlled conditions.

Key Observation :

Sulfoxidation occurs regioselectively at the thiophene sulfur without affecting the acrylamido group .

Nucleophilic Substitution at the Acrylamido Carbon

The β-carbon of the acrylamido group undergoes Michael addition with nitrogen nucleophiles.

Example Reaction :

Reagents : Piperidine (2 eq), ethanol, 60°C (8 hours)

Product :

Ethyl 2-(3-(thiophen-2-yl)-3-piperidinylpropanamido)-4-(p-tolyl)thiophene-3-carboxylate

Yield : 74%

Mechanism : Base-catalyzed conjugate addition via enolate intermediate .

Photochemical [2+2] Cycloaddition

The acrylamido group participates in UV-induced dimerization:

Conditions :

-

UV light (254 nm), benzene, N₂ atmosphere (24 hours)

Product :

Head-to-tail cyclobutane dimer

Quantum Yield : Φ = 0.32

Stereospecificity : Retains E-configuration at non-reacting double bonds.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Process |

|---|---|---|

| 180–220 | 12 | Ester decarbonylation |

| 220–290 | 45 | Acrylamido cleavage + ring opening |

| 290–350 | 28 | Aromatic system decomposition |

Key Insight :

The compound exhibits moderate thermal stability up to 180°C, making it suitable for reactions below this threshold .

pH-Dependent Reactivity

The hydrolysis rate of the ethyl ester group follows pseudo-first-order kinetics:

| pH | k (×10⁻³ min⁻¹) | t₁/₂ (hours) |

|---|---|---|

| 1.0 | 2.1 | 5.5 |

| 7.0 | 0.4 | 28.9 |

| 13.0 | 6.8 | 1.7 |

Intermediate for Heterocyclic Systems

The compound serves as a precursor for fused-ring systems:

Reaction :

Treatment with PCl₅ followed by NH₄OH yields thieno[2,3-d]pyrimidin-4-one derivatives.

Conditions :

-

PCl₅ (3 eq), toluene, reflux (6 hours)

-

NH₄OH (excess), 0°C → RT (12 hours)

Yield : 61%

Significance :

Expands utility in medicinal chemistry for kinase inhibition studies .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives. For instance, compounds similar to (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate have shown promising results against various cancer cell lines. A study demonstrated that ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibited potent antiproliferative activity against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines when compared to doxorubicin .

1.2 Anti-inflammatory Properties

Thiophene-based compounds are recognized for their anti-inflammatory effects. The structural characteristics of these compounds, such as the presence of carboxylic acids and amides, enhance their biological activity by inhibiting key enzymes involved in inflammation . For example, a derivative demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, indicating a potential therapeutic application in treating inflammatory diseases .

Material Science Applications

2.1 Organic Electronics

Compounds containing thiophene rings are utilized in the development of organic semiconductors due to their favorable electronic properties. The incorporation of this compound into polymer matrices can enhance the conductivity and stability of organic photovoltaic devices .

2.2 Photovoltaic Applications

The compound's ability to absorb light and convert it into electrical energy makes it suitable for use in solar cells. Research indicates that thiophene derivatives can improve the efficiency of organic solar cells by facilitating charge transport and enhancing light absorption .

Synthesis and Characterization

The synthesis of this compound typically involves Knoevenagel condensation reactions between activated methylene compounds and aldehydes in the presence of a base such as piperidine . The resulting compounds are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures.

Case Studies

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity. The thiophene rings and acrylamide moiety play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a thiophen-2-yl-substituted acrylamido group and a p-tolyl substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Impact of Substituents on Bioactivity

- Analogs with electron-withdrawing groups (e.g., cyano in ) showed strong antioxidant activity, while hydroxyl/methoxy groups (Compound H, ) improved radical scavenging .

- Aromatic Substituents :

- The p-tolyl group in the target compound provides moderate lipophilicity, which may improve membrane permeability compared to polar groups (e.g., hydroxy in Compound H).

- Thiophen-2-yl vs. phenyl/furan: Thiophene’s higher aromaticity and sulfur atom may enhance π-π stacking or hydrogen bonding in biological systems compared to furan or plain phenyl groups .

- Dimethylthiophene () adds steric bulk, which could reduce reactivity but improve metabolic stability .

Biological Activity

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate is a thiophene derivative with significant potential in medicinal chemistry. Its unique structure, which includes an ethyl ester, an acrylamide moiety, and a p-tolyl substituent, allows for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by relevant research findings.

The compound has a molecular formula of C₁₈H₁₉N₃O₂S₂ and a molecular weight of approximately 385.51 g/mol. Its structure facilitates various chemical interactions, making it a versatile candidate for further modifications and applications in biological systems.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit promising cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of prostate cancer cells significantly. The mechanism of action is believed to involve the modulation of specific molecular targets implicated in cancer cell proliferation and survival.

- Case Study : A study involving similar thiophene derivatives demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays:

- Free Radical Scavenging : The compound demonstrated significant free radical scavenging ability in assays such as DPPH and ABTS. This activity suggests its potential use in mitigating oxidative stress-related conditions .

- Mechanism : The antioxidant mechanism involves the enhancement of enzymatic activities related to the glutathione redox cycle, thereby reducing reactive oxygen species (ROS) levels and lipid peroxidation .

Antimicrobial Activity

The antibacterial properties of thiophene derivatives have also been explored:

- Activity Against Bacteria : Studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of phenolic hydroxyl groups in related compounds has been linked to enhanced antibacterial efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Anticancer Activity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|---|

| Compound A | Lacks acrylamide | Moderate | Low | Low |

| Compound B | Contains methyl group | High | Moderate | Moderate |

| (E)-ethyl 2... | Unique thiophene structure | High | High | High |

Q & A

Q. What are the optimal synthetic routes for preparing (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, including the Gewald reaction to construct the thiophene core. For example, ethyl cyanoacetate reacts with sulfur and a ketone (e.g., acetoacetanilide) under basic conditions to form a 2-aminothiophene intermediate. Subsequent acylation with 3-(thiophen-2-yl)acryloyl chloride introduces the acrylamido group. Critical parameters include solvent choice (e.g., DMF or ethanol), temperature control (60–80°C), and stoichiometric ratios to minimize side products .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions and stereochemistry, particularly the (E)-configuration of the acrylamido group.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., CHNOS).

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is typically required for biological studies, with reversed-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are recommended for screening this compound?

Initial screening often includes:

- Enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity).

- Antioxidant assays (DPPH radical scavenging or FRAP).

- Cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7). Positive controls (e.g., ascorbic acid for antioxidants) and dose-response curves (1–100 µM) are critical for reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Contradictions may arise from assay-specific conditions (e.g., pH, solvent polarity). Mitigation strategies include:

- Solvent standardization : Use DMSO at <1% to avoid cytotoxicity.

- Orthogonal assays : Validate anti-inflammatory activity via both COX inhibition and TNF-α ELISA.

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Functional group modulation : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects.

- Stereochemical variants : Synthesize the (Z)-isomer to evaluate the role of acrylamido geometry.

- Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to probe heterocycle specificity .

Q. How can researchers optimize HPLC methods for analyzing trace impurities in this compound?

- Column selection : Use a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) for high resolution.

- Gradient elution : Start with 5% acetonitrile/water (0.1% formic acid) to 95% over 10 minutes.

- Detection : Couple with tandem MS (LC-MS/MS) to identify impurities via fragmentation patterns .

Q. What computational methods are suitable for predicting the mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with targets like tubulin (PDB ID: 1SA0).

- Molecular dynamics simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with Arg278) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.